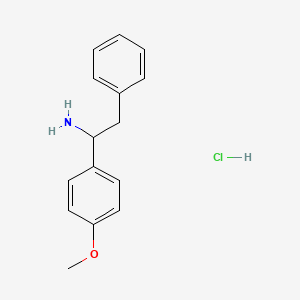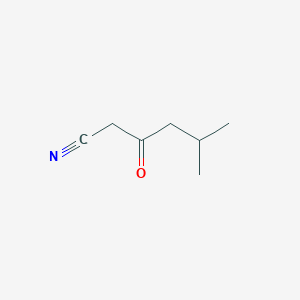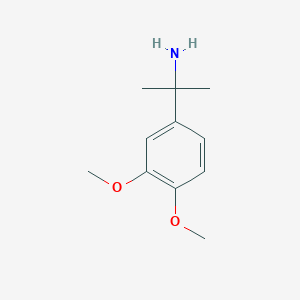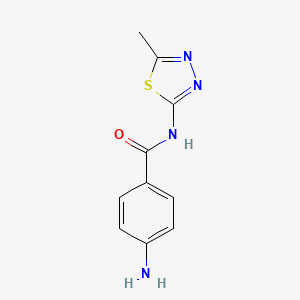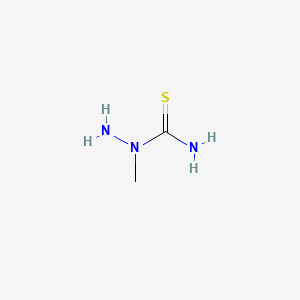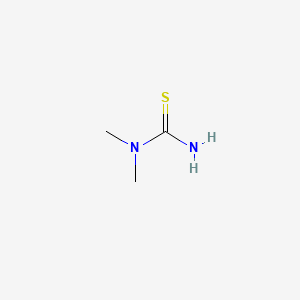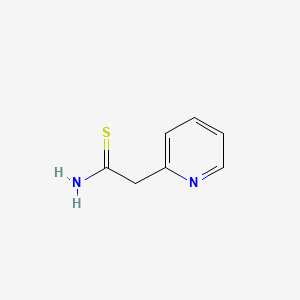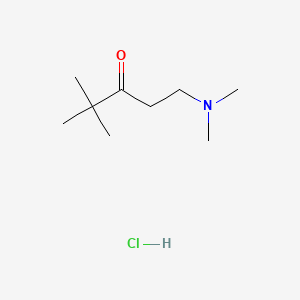![molecular formula C6H13NO4S B1274278 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 302581-36-8](/img/structure/B1274278.png)
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a heterocyclic compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol This compound features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with a hydroxyethylamino group and a hydroxyl group, along with a sulfone group at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the following steps:
-
Formation of the Tetrahydrothiophene Ring: : The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through the reaction of a dithiol with an appropriate dihalide under basic conditions.
-
Introduction of the Hydroxyethylamino Group: : The hydroxyethylamino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of the tetrahydrothiophene derivative with 2-chloroethanol in the presence of a base can yield the desired hydroxyethylamino-substituted product.
-
Oxidation to Form the Sulfone: : The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or other higher oxidation states.
-
Reduction: : Reduction reactions can target the sulfone group, potentially converting it back to a sulfide or sulfoxide under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials with specific properties .
Mechanism of Action
The mechanism by which 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide exerts its effects depends on its interaction with molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1-oxide: Similar in structure but lacks the hydroxyethylamino group.
Sulfolane: A related sulfone compound with a different ring structure.
Ethylene sulfite: Contains a sulfur atom but differs in its overall structure and reactivity.
Uniqueness
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to the presence of both a hydroxyethylamino group and a sulfone group on the tetrahydrothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPTSKEUROVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389116 |
Source


|
| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302581-36-8 |
Source


|
| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

